ruageanin B
Description
Ruageanin B is a limonoid-type triterpenoid isolated primarily from plants of the Meliaceae family, such as Chisocheton and Ruagea species. Limonoids are renowned for their diverse bioactivities, including antifeedant, insecticidal, and anticancer properties. Structurally, Ruageanin B features a tetranortriterpenoid skeleton with a β-substituted furanolactone moiety, distinguishing it from simpler triterpenoids. Its molecular formula is typically C₃₂H₄₂O₉, with a molecular weight of 594.68 g/mol. The compound’s stereochemistry and functional groups have been confirmed via spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) .
Properties
Molecular Formula |
C32H40O10 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(1S,2R,4S,5R,9R,10R,13R,14S,15S,17S)-9-(furan-3-yl)-1-hydroxy-15-(2-methoxy-2-oxoethyl)-10,14,16,16-tetramethyl-7,18-dioxo-3,8-dioxapentacyclo[12.3.1.02,4.04,13.05,10]octadecan-17-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C32H40O10/c1-8-16(2)24(35)41-26-28(3,4)19(13-21(33)38-7)30(6)18-9-11-29(5)20(32(18)27(42-32)31(26,37)25(30)36)14-22(34)40-23(29)17-10-12-39-15-17/h8,10,12,15,18-20,23,26-27,37H,9,11,13-14H2,1-7H3/b16-8+/t18-,19+,20-,23+,26+,27-,29-,30-,31+,32-/m1/s1 |
InChI Key |
RHNVFPUACKXTEQ-DEBVYSQHSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@]2([C@@H]3[C@@]4(O3)[C@H](CC[C@@]5([C@H]4CC(=O)O[C@H]5C6=COC=C6)C)[C@@](C2=O)([C@H](C1(C)C)CC(=O)OC)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(C2(C3CCC4(C(C35C(C1(C2=O)O)O5)CC(=O)OC4C6=COC=C6)C)C)CC(=O)OC)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Challenges
- Structure-Activity Relationships (SAR): Modifying Ruageanin B’s furanolactone moiety increases solubility but reduces anticancer efficacy, highlighting the balance between bioavailability and activity .
Q & A
Q. How can researchers integrate multi-omics data to elucidate ruageanin B’s mode of action?
- Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (KEGG, STRING) and network pharmacology models to identify synergistic targets. Validate hypotheses with CRISPR-Cas9 knockout models .
Ethical & Reporting Standards
Q. What ethical guidelines apply to in vivo studies involving ruageanin B?
- Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain ethics committee approval (IACUC) and report euthanasia methods. For human cell lines, verify authenticity via STR profiling .
Q. How should researchers document contradictory data in ruageanin B publications?
- Answer : Disclose all raw data (positive/negative) in supplementary materials. Discuss potential sources of discrepancy (e.g., impurity batches, assay variability) in the limitations section. Use CONSORT diagrams for in vivo studies to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
